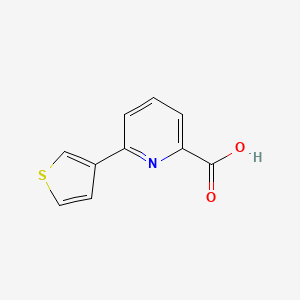
6-(Thiophen-3-yl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Thiophen-3-yl)picolinic acid is a compound that is structurally related to picolinic acid derivatives, which are known for their diverse chemical and biological properties. Although the provided papers do not directly discuss 6-(Thiophen-3-yl)picolinic acid, they do provide insights into similar compounds that can help infer its characteristics. For instance, picolinic acid derivatives are often used as ligands in coordination chemistry due to their ability to bind metal ions, as seen in the case of 6-phosphoryl picolinic acids used as europium and terbium sensitizers .
Synthesis Analysis
The synthesis of related compounds, such as 6-phenylethynyl picolinic acid, involves biotransformation or chemical synthesis routes. In the chemical synthesis, key steps include the conversion of 6-bromopicolinic acid to its methyl ester, followed by a palladium-catalyzed coupling reaction and subsequent hydrolysis to yield the target compound . These methods could potentially be adapted for the synthesis of 6-(Thiophen-3-yl)picolinic acid by substituting the appropriate thiophenyl-containing reagents.
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives is characterized by the presence of a pyridine ring substituted with various functional groups. The electron-withdrawing capability of the pyridine moiety can influence the reactivity and properties of the compound, as observed in the phenylethynyl derivatives . This suggests that the thiophenyl group in 6-(Thiophen-3-yl)picolinic acid would also impact its electronic structure and reactivity.
Chemical Reactions Analysis
Picolinic acid derivatives participate in various chemical reactions, often acting as ligands to form complexes with metal ions. For example, 6-phosphoryl picolinic acids form stable complexes with europium and terbium, with the nature of the substituents affecting the photophysical properties of the complexes . Similarly, 6-(Thiophen-3-yl)picolinic acid could potentially form complexes with metals, influencing its reactivity and applications in fields such as catalysis or materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the thermal properties of phenylethynyl-terminated derivatives are characterized by lower reaction temperatures for polymerization due to the strong electron-withdrawing effects of the pyridine ring . The photophysical properties of phosphoryl picolinic acid complexes are also notable, with quantum yields and emission intensities varying based on the metal ion and ligand structure . These findings suggest that 6-(Thiophen-3-yl)picolinic acid would exhibit unique thermal and photophysical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
6-(Thiophen-3-yl)picolinic acid derivatives have been utilized in the development of phosphorescent iridium(III) complexes for red and white OLEDs. These complexes, when used as ancillary ligands, have demonstrated the ability to fine-tune photophysical properties such as phosphorescent quantum yields and emission spectra. High-performance OLEDs fabricated with these complexes exhibit excellent color stability and high external quantum efficiencies, making them promising materials for display and lighting applications (Tao et al., 2017).
Lanthanide Sensitizers
Picolinic acid derivatives have been synthesized and used as sensitizers for europium and terbium, enhancing the photophysical properties of these lanthanide ions. These derivatives demonstrate higher stability constants compared to their carboxylate analogs, leading to brighter emissions and longer lifetimes, which are crucial for applications in bioimaging and sensors (Andres & Chauvin, 2011).
Antimicrobial and Heterocyclic Synthesis
Derivatives of 6-(Thiophen-3-yl)picolinic acid have been investigated for their potential in synthesizing heterocycles and evaluating antimicrobial activities. Such compounds are key in developing new therapeutic agents and understanding the stereochemistry and regioselectivity of reactions (Darwish, 2008).
Highly Luminescent Lanthanide Complexes
Thiophene-derivatized pybox and its lanthanide ion complexes have shown significant luminescence in the solid state and solution, with high quantum yields for red and green emission. These properties make them suitable for applications in luminescent materials and optical devices (de Bettencourt-Dias et al., 2007).
Catalysis and Coordination Chemistry
Picolinic acid and its derivatives play a crucial role in catalysis and coordination chemistry, where they serve as ligands to form complexes with metals. These complexes are explored for their potential applications in catalysis, molecular devices, and materials science, showcasing the versatility and importance of 6-(Thiophen-3-yl)picolinic acid in modern scientific research (Devi et al., 2015).
Eigenschaften
IUPAC Name |
6-thiophen-3-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-3-1-2-8(11-9)7-4-5-14-6-7/h1-6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCIGXCPSXNXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiophen-3-yl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
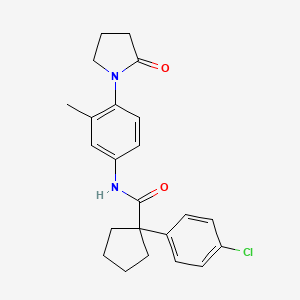
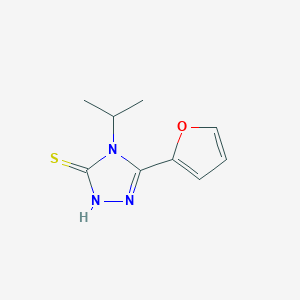
![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)
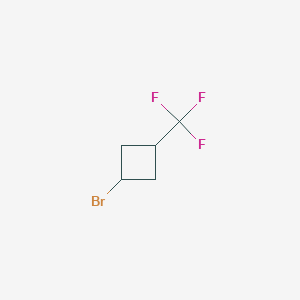
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)
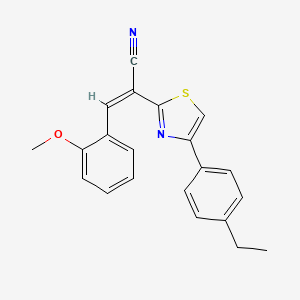
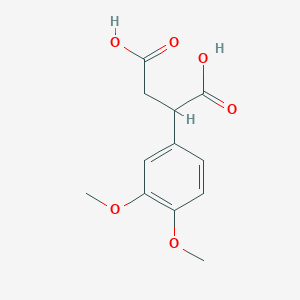
![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)
![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)
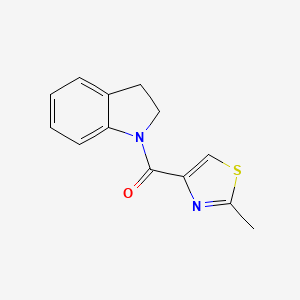
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)